molecular formula C13H14Cl2N4S B6356040 1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858240-31-9

1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6356040
CAS No.: 1858240-31-9
M. Wt: 329.2 g/mol
InChI Key: WBWVLMNZSHUOSI-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been widely used in medicinal chemistry due to their pharmacological properties .


Molecular Structure Analysis

The compound contains a piperazine ring, a thiadiazole ring, and a dichlorophenyl group . The exact structure would depend on the specific positions of these groups in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the solubility of the compound in various solvents would depend on the polarity of the molecule .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some piperazine derivatives are known to act as inhibitors of certain enzymes .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This might include avoiding inhalation or contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4S/c14-10-2-1-9(7-11(10)15)8-12-17-13(20-18-12)19-5-3-16-4-6-19/h1-2,7,16H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWVLMNZSHUOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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